1H and 13C NMR chemical shifts of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine
1H and 13C NMR chemical shifts of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, substituent effects in furan and aliphatic systems, and standardized protocols to present a robust prediction and interpretation of the expected chemical shifts, multiplicities, and coupling constants. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of novel small molecules containing the furan and amine moieties. Detailed experimental protocols for sample preparation and data acquisition are also provided to ensure high-quality, reproducible results.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For a novel molecule such as 3-(2,5-Dimethylfuran-3-yl)butan-1-amine, ¹H and ¹³C NMR are fundamental for confirming its identity, purity, and three-dimensional structure. The ¹H NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum elucidates the carbon framework.[2]
The subject of this guide, 3-(2,5-Dimethylfuran-3-yl)butan-1-amine, possesses a unique combination of a substituted furan ring and a chiral aliphatic amine side chain. The furan ring, an aromatic heterocycle, exhibits characteristic chemical shifts influenced by the electron-donating oxygen atom and the methyl substituents.[3] The butan-1-amine portion presents signals in the aliphatic region, with chemical shifts influenced by the proximity to the amino group and the furan ring.[4] Understanding the interplay of these structural features is key to accurately interpreting the NMR spectra.
This guide will first detail the recommended experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra. Subsequently, a thorough analysis and prediction of the chemical shifts for each unique proton and carbon environment will be presented, supported by data from related chemical structures and established NMR principles.
Experimental Protocols
The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.[5]
Sample Preparation
A well-prepared sample is the foundation of a successful NMR experiment. The following protocol is designed to yield a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[6]
Materials:
-
3-(2,5-Dimethylfuran-3-yl)butan-1-amine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]
-
High-quality 5 mm NMR tube[8]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)[9]
-
Glass Pasteur pipette and bulb
-
Small vial
-
Filter (e.g., glass wool)
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. CDCl₃ is a common choice for many organic molecules.[8] If the compound has limited solubility or if exchangeable protons (e.g., -NH₂) are of particular interest, DMSO-d₆ can be a suitable alternative.[10]
-
Dissolution: In a small, clean vial, weigh the appropriate amount of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] Gently swirl the vial to ensure complete dissolution.
-
Filtration and Transfer: To remove any microscopic solid impurities that can adversely affect the magnetic field homogeneity and shimming, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.
Caption: Workflow for NMR Sample Preparation.
Data Acquisition
The following parameters are recommended for a standard high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Sequence | zg30 | A standard 30° pulse sequence provides a good signal-to-noise ratio with a shorter relaxation delay.[2] |
| Spectral Width | 0-12 ppm | This range covers the expected chemical shifts for both the aromatic and aliphatic protons. |
| Acquisition Time | 2-4 seconds | A longer acquisition time provides better resolution.[2] |
| Relaxation Delay | 1-5 seconds | Ensures adequate relaxation of protons between scans for quantitative analysis.[2] |
| Number of Scans | 8-16 | Sufficient for a moderately concentrated sample to achieve a good signal-to-noise ratio.[2] |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Sequence | zgpg30 | A proton-decoupled pulse sequence simplifies the spectrum to singlets for each carbon.[2] |
| Spectral Width | 0-160 ppm | This range encompasses the expected chemical shifts for sp² and sp³ hybridized carbons.[12] |
| Acquisition Time | 1-2 seconds | Provides adequate digital resolution.[2] |
| Relaxation Delay | 2-5 seconds | Allows for the slower relaxation of quaternary carbons.[2] |
| Number of Scans | 128 or more | A higher number of scans is necessary due to the low natural abundance of ¹³C.[8] |
Caption: General workflow for NMR data acquisition.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine is based on the analysis of its constituent parts: the 2,5-dimethylfuran ring and the 3-substituted butan-1-amine chain.

Figure 1: Structure of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine with proton numbering for NMR assignment.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 (furan) | ~5.8 | s | - | The lone proton on the furan ring is in the aromatic region. Its chemical shift is influenced by the electron-donating oxygen and alkyl substituents.[3] |
| H1 | ~2.7-2.9 | t | ~7.0 | Methylene protons adjacent to the primary amine are deshielded.[4] They will appear as a triplet due to coupling with the two H2 protons. |
| H2 | ~1.6-1.8 | m | - | Methylene protons that are β to the amine and furan ring. The multiplet arises from coupling to H1 and H3. |
| H3 | ~2.9-3.1 | m | - | The methine proton is deshielded by the adjacent furan ring. The complex multiplet is due to coupling with H2 and the H1' methyl group. |
| H1' (CH₃) | ~1.2-1.4 | d | ~7.0 | The methyl group attached to the chiral center (C3) will be a doublet due to coupling with the H3 methine proton. |
| H2' & H5' (furan CH₃) | ~2.2 | s | - | The two methyl groups on the furan ring are in a similar electronic environment and are expected to be singlets, appearing at a chemical shift typical for methyl groups on an aromatic ring. |
| -NH₂ | ~1.5-2.5 | br s | - | The chemical shift of amine protons is highly variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange.[13] |
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will provide a signal for each of the ten unique carbon atoms in the molecule.

Figure 2: Structure of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine with carbon numbering for NMR assignment.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C2 & C5 (furan) | ~148-152 | Quaternary carbons of the furan ring attached to the oxygen atom are significantly deshielded.[14] |
| C3 (furan) | ~115-120 | Quaternary carbon of the furan ring where the butylamine chain is attached. |
| C4 (furan) | ~105-110 | The protonated carbon of the furan ring is shielded relative to the substituted carbons.[14] |
| C1 | ~40-45 | Carbon adjacent to the primary amine group.[4] |
| C2 | ~35-40 | Aliphatic methylene carbon. |
| C3 | ~30-35 | Aliphatic methine carbon. |
| C1' | ~20-25 | Methyl carbon attached to the chiral center. |
| C2' & C5' (furan CH₃) | ~10-15 | Methyl carbons attached to the furan ring. |
Advanced Structural Verification: 2D NMR Spectroscopy
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[15]
-
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations include H1-H2, H2-H3, and H3-H1'. This would confirm the connectivity of the butan-1-amine chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. A crucial correlation would be between the H4 furan proton and the C2 and C5 carbons, as well as the H3 methine proton and the C3 and C4 carbons of the furan ring, confirming the attachment point of the side chain.
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